molecular formula C6H4Br2O B169464 2-(2,2-Dibromovinyl)furan CAS No. 100074-10-0

2-(2,2-Dibromovinyl)furan

Cat. No. B169464
M. Wt: 251.9 g/mol
InChI Key: HEVJQAUMWQPCHR-UHFFFAOYSA-N
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Patent
US06541506B1

Procedure details

Carbon tetrabromide (20 mmole) was dissolved in anhydrous diohloromethane (200 mL), and kept at 20° C. under argon atmosphere. Triphenylphosphine (20 mmole) in dichloromethane (200 mL) was added dropwise. After 15 minutes of stirring, the reaction flask was kept at −60° C., followed by the addition of furaldehyde (10 mmole) and triethylamine (10 mmole) in dichloromethane (100 mL). The reaction mixture was brought to room temperature, and two volumes of ether were added. The precipitate was filtered, and the filtrate was dried. The crude material was purified by Si gel column chromatography (>50% yield).
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([Br:5])(Br)(Br)[Br:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[O:25]1[CH:29]=[CH:28][CH:27]=[C:26]1[CH:30]=O.C(N(CC)CC)C>ClCCl.CCOCC>[Br:2][C:1]([Br:5])=[CH:30][C:26]1[O:25][CH:29]=[CH:28][CH:27]=1

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Step Two
Name
Quantity
20 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
10 mmol
Type
reactant
Smiles
O1C(=CC=C1)C=O
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After 15 minutes of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 20° C. under argon atmosphere
CUSTOM
Type
CUSTOM
Details
was kept at −60° C.
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was dried
CUSTOM
Type
CUSTOM
Details
The crude material was purified by Si gel column chromatography (>50% yield)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrC(=CC=1OC=CC1)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.